amine hydrochloride](/img/structure/B13455108.png)
[(4-Chlorothiophen-2-yl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorothiophen-2-yl)methylamine hydrochloride is an organic compound that features a thiophene ring substituted with a chlorine atom and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothiophen-2-yl)methylamine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorothiophen-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
(4-Chlorothiophen-2-yl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorothiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Duloxetine hydrochloride: Shares structural similarities but has different pharmacological properties.
Thiophenes: A class of compounds containing the thiophene ring, which can exhibit a wide range of biological activities.
Uniqueness
(4-Chlorothiophen-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H9Cl2NS |
|---|---|
Molecular Weight |
198.11 g/mol |
IUPAC Name |
1-(4-chlorothiophen-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-8-3-6-2-5(7)4-9-6;/h2,4,8H,3H2,1H3;1H |
InChI Key |
HBIRRIYHOJNWDI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CS1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


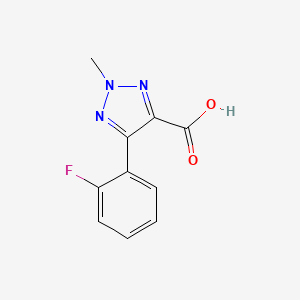
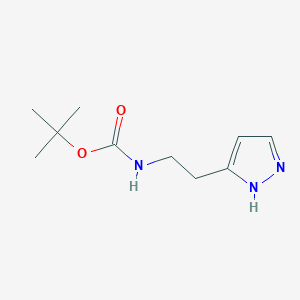

![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)
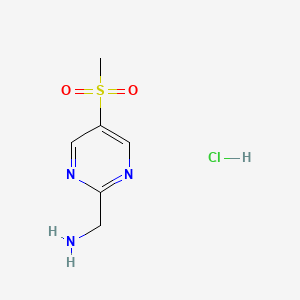
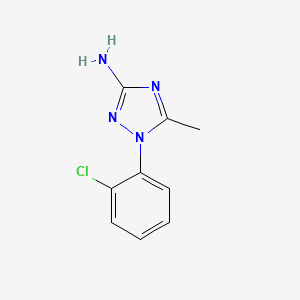
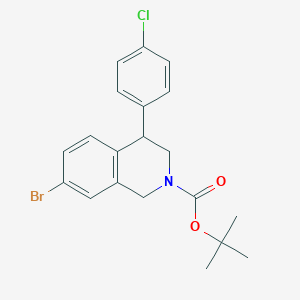
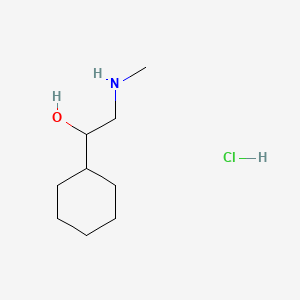
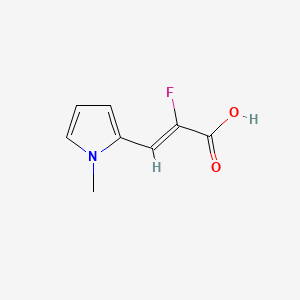
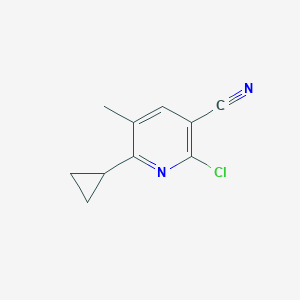
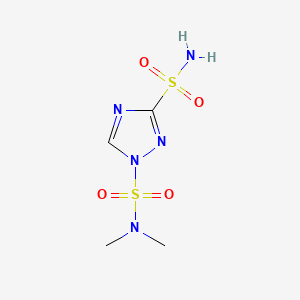
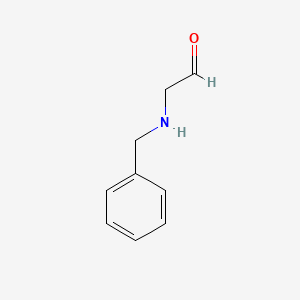
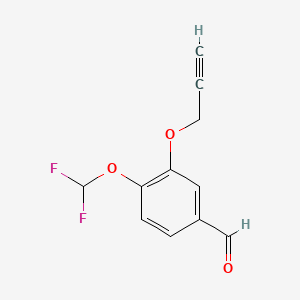
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
